molecular formula C15H6Br6O2 B14317417 1,3-Bis(2,4,6-tribromophenyl)propane-1,3-dione CAS No. 111114-27-3

1,3-Bis(2,4,6-tribromophenyl)propane-1,3-dione

Cat. No.: B14317417
CAS No.: 111114-27-3
M. Wt: 697.6 g/mol
InChI Key: NGMNNVZCRASLKG-UHFFFAOYSA-N
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Description

1,3-Bis(2,4,6-tribromophenyl)propane-1,3-dione is a chemical compound known for its unique structure and properties It consists of a propane-1,3-dione backbone with two 2,4,6-tribromophenyl groups attached at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(2,4,6-tribromophenyl)propane-1,3-dione typically involves the reaction of 2,4,6-tribromobenzaldehyde with acetone in the presence of a base, such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, forming the desired product. The reaction conditions usually include a solvent like ethanol and a temperature range of 25-30°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to obtain high yields of the compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2,4,6-tribromophenyl)propane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The bromine atoms in the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1,3-Bis(2,4,6-tribromophenyl)propane-1,3-dione has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of flame retardants and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Bis(2,4,6-tribromophenyl)propane-1,3-dione involves its interaction with molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. Its brominated phenyl groups contribute to its reactivity and ability to form stable complexes with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(4-methoxyphenyl)propane-1,3-dione: Similar structure but with methoxy groups instead of bromine atoms.

    1,3-Bis(2,4-dichlorophenyl)propane-1,3-dione: Similar structure but with chlorine atoms instead of bromine atoms.

    1,3-Bis(2,4,6-trichlorophenyl)propane-1,3-dione: Similar structure but with trichlorophenyl groups.

Uniqueness

1,3-Bis(2,4,6-tribromophenyl)propane-1,3-dione is unique due to its high bromine content, which imparts specific chemical and physical properties

Properties

CAS No.

111114-27-3

Molecular Formula

C15H6Br6O2

Molecular Weight

697.6 g/mol

IUPAC Name

1,3-bis(2,4,6-tribromophenyl)propane-1,3-dione

InChI

InChI=1S/C15H6Br6O2/c16-6-1-8(18)14(9(19)2-6)12(22)5-13(23)15-10(20)3-7(17)4-11(15)21/h1-4H,5H2

InChI Key

NGMNNVZCRASLKG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)C(=O)CC(=O)C2=C(C=C(C=C2Br)Br)Br)Br)Br

Origin of Product

United States

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